3-(5-Chloropyrimidin-2-yl)propanoic acid
Description
3-(5-Chloropyrimidin-2-yl)propanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrimidine ring substituted with a chlorine atom at the 5-position and a propanoic acid chain at the 2-position. Pyrimidine derivatives are of significant interest in medicinal and agrochemical research due to their structural versatility and bioactivity. The propanoic acid moiety contributes to solubility in polar solvents and may facilitate interactions with enzymatic active sites via hydrogen bonding or ionic interactions.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-(5-chloropyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI Key |
OSHZVRJNRNUUQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Functionalization of the pyrimidine ring, especially selective chlorination at the 5-position.
- Introduction of the propanoic acid side chain at the 2-position of the pyrimidine ring.
- Use of substitution reactions, catalytic activation, and oxidation or hydrolysis steps to achieve the target acid.
Preparation of Chloropyrimidine Precursors
The chlorination of pyrimidine rings is a critical step. A common approach involves the selective chlorination of pyrimidine derivatives under controlled conditions to obtain 5-chloropyrimidine intermediates.
Introduction of the Propanoic Acid Side Chain
The propanoic acid moiety can be introduced via nucleophilic substitution or coupling reactions involving chloropyrimidine intermediates and appropriate alkylating agents or side-chain precursors.
One reported method involves the substitution of chloropyrimidine with a suitable alkyl ester or protected propanoic acid derivative, followed by hydrolysis to yield the free acid.
Catalysts such as activated potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are pre-calcined and activated to improve catalytic efficiency, have been used to promote substitution reactions under anhydrous conditions, increasing yields and purity.
Representative Synthetic Route (Based on Patent WO2012037764A1)
A detailed method for preparing chloropyrimidine derivatives with side chains involves:
Step 1: Catalyst Activation
Step 2: Substitution Reaction
The activated catalyst is mixed with dimethylformamide (DMF) solvent, methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate (or similar ester), and 4,6-dichloropyrimidine.
The mixture is heated to 50–60 °C and stirred for 8 hours under anhydrous conditions to promote substitution, forming methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate.
Step 3: Hydrolysis and Purification
Data Tables Summarizing Preparation Conditions and Yields
Analysis and Discussion
The substitution of chloropyrimidine derivatives with alkyl esters or protected acids under anhydrous conditions using activated carbonate catalysts is the most efficient and scalable method for preparing this compound derivatives.
Catalyst activation by calcination and drying is critical to remove moisture and enhance surface area, which improves catalytic efficiency and product yield.
The use of polar aprotic solvents such as DMF facilitates substitution reactions by dissolving reactants and catalysts effectively, while anhydrous conditions prevent hydrolysis side reactions.
Reduction methods involving metallic zinc and alkaline media are useful for preparing chlorinated pyridine intermediates but are less directly applicable to the synthesis of this compound. However, these methods highlight the importance of reaction pH and solvent choice in controlling chlorination patterns.
The reaction times and temperatures are optimized to balance reaction completion and minimize by-product formation. For example, prolonged heating at moderate temperatures (50–60 °C) for substitution reactions yields high purity products.
Summary of Key Preparation Insights
| Aspect | Optimal Condition/Observation |
|---|---|
| Catalyst | K₂CO₃ or Na₂CO₃, calcined and activated |
| Solvent | Anhydrous DMF |
| Temperature | 50–60 °C for substitution reactions |
| Reaction Time | Approximately 8 hours |
| pH Control | Strongly alkaline conditions (pH 11–14) for chlorination steps |
| Purification | Filtration, solvent washing, distillation |
| Yield | Generally high (>80%) with activated catalyst |
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound, while reduction with lithium aluminum hydride can produce 3-(5-chloropyrimidin-2-yl)propanol.
Scientific Research Applications
3-(5-Chloropyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a key enzyme involved in DNA replication, thereby affecting cell proliferation.
Comparison with Similar Compounds
3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid (CAS: 6214-60-4)
- Key Differences :
- The pyrimidine ring contains a fluoro substituent at the 5-position instead of chlorine.
- Additional 2,4-dioxo groups enhance electrophilicity and hydrogen-bonding capacity.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Key Differences: Substituted pyridine ring (vs. pyrimidine) with a fluoro group at the 5-position. Esterified propanoic acid (methyl ester) instead of free carboxylic acid.
- Implications : The ester form may improve cell permeability but requires hydrolysis for activation. Pyridine vs. pyrimidine alters aromatic π-stacking and electronic properties .
Bioactive Propanoic Acid Derivatives
Furin Inhibitors (P3, P7, P16)
- Examples: P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid (IC50 = 35 µM). P7: 3-((4-chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid.
- Comparison: These compounds feature thiazolylidene and aryl substituents instead of pyrimidine. The chlorine substituent in P3 and P7 enhances inhibitory potency against Furin, suggesting that this compound may similarly exploit halogen interactions in enzyme binding .
Perfluorinated Propanoic Acid Derivatives
3-[(.gamma.-.omega.-perfluoro-C6-18-alkyl)thio]propanoic acid derivatives
- Key Differences: Long perfluoroalkyl chains confer extreme hydrophobicity and environmental persistence.
- Implications: Unlike this compound, these compounds are primarily used in industrial applications (e.g., surfactants) and pose environmental risks due to bioaccumulation .
Research Implications and Gaps
- The chlorine atom in this compound may enhance target binding compared to fluoro analogs, but this requires validation via enzymatic assays.
- Structural hybrids combining pyrimidine cores with bioactive substituents (e.g., thiazole from P3) could optimize pharmacological profiles.
- Limited data on the environmental impact of chlorinated pyrimidine-propanoic acids necessitate further ecotoxicological studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Chloropyrimidin-2-yl)propanoic acid, considering yield and purity?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Begin with nucleophilic substitution using 3-bromopropanoic acid and 5-chloropyrimidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote coupling .
- Step 2 : Purify the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
- Key Parameters : Maintain temperatures <100°C to avoid decomposition of the pyrimidine ring.
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show a triplet for the propanoic acid CH₂ group (~δ 2.5–3.0 ppm) and a singlet for the pyrimidine protons (~δ 8.5–9.0 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) should display a molecular ion peak at m/z 200.6 [M–H]⁻ .
- HPLC : Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98% by area under the curve) .
Advanced Research Questions
Q. How can researchers address the formation of byproducts during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Common byproducts include unreacted 5-chloropyrimidine or esterified propanoic acid derivatives. Use LC-MS to identify impurities .
- Mitigation Strategies :
- Optimize stoichiometry (1:1.2 molar ratio of 5-chloropyrimidine to 3-bromopropanoic acid).
- Introduce a scavenger resin (e.g., polymer-bound carbonate) to remove excess acid .
- Purification : Employ preparative HPLC with a gradient elution (water/acetonitrile) to isolate the target compound .
Q. What strategies are recommended for studying the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd) for targets like kinases or GPCRs. Prepare a 10 mM stock solution in DMSO and dilute in assay buffer .
- Enzyme Inhibition Studies : Conduct kinetic assays (e.g., spectrophotometric monitoring at 340 nm for NADH depletion) with varying substrate concentrations (0.1–10 μM compound) to determine IC₅₀ values .
- Computational Docking : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (PDB ID: 4S8) to predict binding modes .
Data Contradiction and Mechanistic Analysis
Q. How should researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature) and cell lines. For example, IC₅₀ variations in cancer cell lines may arise from differences in ATP concentrations .
- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., CellTiter-Glo® viability assays) with triplicate technical replicates.
- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR (¹H-¹³C HSQC) to rule out degradation .
Experimental Design for Novel Applications
Q. What experimental framework is recommended for evaluating the compound’s potential as a photoaffinity probe?
- Methodological Answer :
- Probe Design : Synthesize a diazirine-modified derivative via amide coupling (EDC/NHS chemistry) with a benzophenone tag .
- Photo-Crosslinking : Irradiate (365 nm, 10 min) the probe with target proteins (e.g., purified enzymes), followed by SDS-PAGE and Western blotting to detect covalent adducts .
- Control Experiments : Include a non-photoactive analog to distinguish specific binding from background interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
